molecular formula C13H17N3O2S B4686907 N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4686907
M. Wt: 279.36 g/mol
InChI Key: LMYLOVBPYBGLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as TDZ, is a synthetic compound that has gained significant attention in the field of plant biotechnology due to its ability to stimulate cell division and plant growth. TDZ is a member of the thidiazuron family of plant growth regulators and is commonly used in tissue culture applications.

Mechanism of Action

The mechanism of action of N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in plant growth regulation is not fully understood. However, it is believed that this compound acts by inhibiting cytokinin oxidase, an enzyme that degrades cytokinins, which are plant hormones that promote cell division and growth. By inhibiting cytokinin oxidase, this compound increases the concentration of cytokinins in plant tissues, leading to increased cell division and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plant tissues. These include increased callus formation, shoot and root growth, and the production of secondary metabolites. This compound has also been shown to induce changes in gene expression and to enhance the activity of antioxidant enzymes in plant tissues.

Advantages and Limitations for Lab Experiments

N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for use in plant tissue culture experiments. It is more stable than other plant growth regulators and has a longer shelf life. Additionally, this compound is effective at low concentrations, reducing the cost of experiments. However, this compound can have negative effects on plant growth at higher concentrations, and its effectiveness can vary depending on the plant species and tissue type used.

Future Directions

There are several areas of future research for N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One area of interest is the optimization of this compound concentrations and application methods for different plant species and tissue types. Additionally, there is a need for further research into the mechanism of action of this compound and its interactions with other plant growth regulators. Finally, there is potential for the use of this compound in the production of secondary metabolites with pharmaceutical applications.

Scientific Research Applications

N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its applications in plant tissue culture, particularly in the regeneration of plants from single cells or tissues. This compound has been shown to be effective in inducing callus formation, somatic embryogenesis, and shoot regeneration in various plant species. Additionally, this compound has been used in the production of secondary metabolites and in the genetic transformation of plants.

properties

IUPAC Name

2,3-dimethyl-N-(2-methylpropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-7(2)5-14-11(17)10-6-15-13-16(12(10)18)8(3)9(4)19-13/h6-7H,5H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYLOVBPYBGLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.